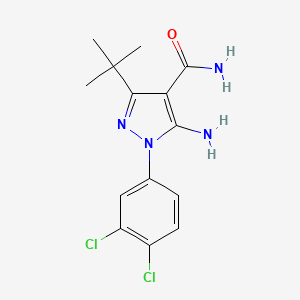
(R)-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide is a chiral compound with a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-(1-Aminoethyl)cyclohexanone using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide often involves large-scale catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient chiral catalysts allows for the production of the compound in high yields and purity. The final product is typically isolated as the hydrobromide salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Aminoethyl)cyclohexanone or 4-(1-Aminoethyl)cyclohexanal.
Reduction: Formation of 4-(1-Aminoethyl)cyclohexane.
Substitution: Formation of 4-(1-Aminoethyl)cyclohexyl halides or alkyl derivatives.
Scientific Research Applications
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter release and receptor activity, leading to changes in cellular signaling. Its effects on the central nervous system are of particular interest in the study of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide: The enantiomer of the compound with different biological activities.
4-(1-Aminoethyl)cyclohexanone: A precursor in the synthesis of the compound.
4-(1-Aminoethyl)cyclohexane: A reduced form of the compound.
Uniqueness
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide is unique due to its chiral nature and specific interactions with biological targets. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable tool in neurological research.
Properties
Molecular Formula |
C8H18BrNO |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]cyclohexan-1-ol;hydrobromide |
InChI |
InChI=1S/C8H17NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h6-8,10H,2-5,9H2,1H3;1H/t6-,7?,8?;/m1./s1 |
InChI Key |
HJAZDMVXUMHDDS-PUFYQOQHSA-N |
Isomeric SMILES |
C[C@H](C1CCC(CC1)O)N.Br |
Canonical SMILES |
CC(C1CCC(CC1)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



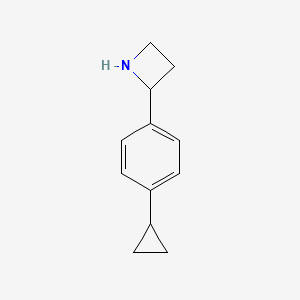
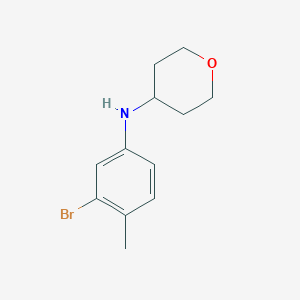
![(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13328356.png)
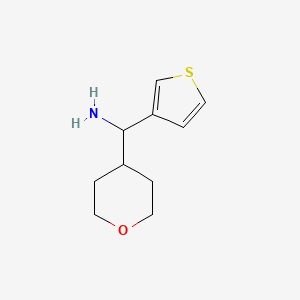
![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13328368.png)
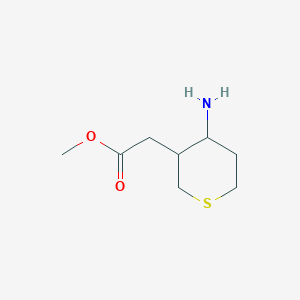
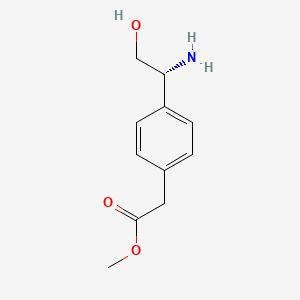
![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
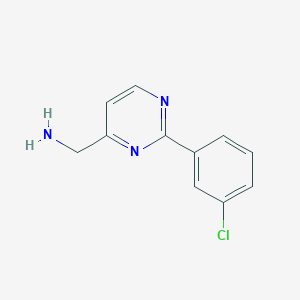
![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13328411.png)
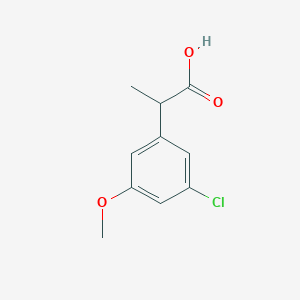
![8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one](/img/structure/B13328425.png)
